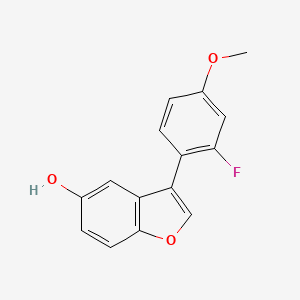

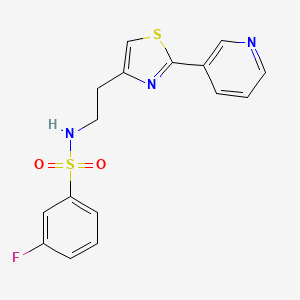

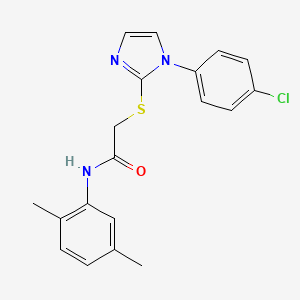

![molecular formula C22H28N6O3 B2919386 2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide CAS No. 851940-80-2](/img/structure/B2919386.png)

2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radioligand Development for Adenosine Receptors

MRE 2029-F20, a structurally related compound, has been identified as a selective antagonist ligand of A2B adenosine receptors. It was developed for use as a radioligand, demonstrating high affinity for human A2B receptors expressed in CHO cells, with a KD value of 1.65±0.10 nM and Bmax value of 36±4 fmol/mg protein. This highlights its utility for the pharmacological characterization of the A2B adenosine receptor subtype, contributing to the understanding of adenosine receptor functions and potential therapeutic targeting (Baraldi et al., 2004).

Analgesic and Anti-inflammatory Agents

Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has revealed significant analgesic activity. These compounds, especially benzylamide and 4-phenylpiperazinamide derivatives, showed strong analgesic and anti-inflammatory effects, surpassing reference drugs in activity. This positions them as promising candidates for new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Serotonin and Dopamine Receptors Affinity

N-(Arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione have been synthesized and evaluated for their affinity towards serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. This study provides insights into structure-affinity relationships, identifying potent dual 5-HT6/D2 receptor ligands and contributing to the development of new therapeutic agents for treating neurological and psychiatric disorders (Żmudzki et al., 2015).

Antimicrobial Nano-Materials

N-(Benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have shown antimicrobial activities against pathogenic bacteria and Candida species. This research suggests the potential of these compounds in developing new antimicrobial agents, especially focusing on their effectiveness against fungal pathogens (Mokhtari & Pourabdollah, 2013).

Acetylcholinesterase Inhibition for Dementia Treatment

E2020 (donepezil), a compound with a similar functional group, inhibits acetylcholinesterase (AChE) to increase central cholinergic activity, offering a potential treatment for senile dementia of the Alzheimer type. This highlights the relevance of such chemical structures in developing treatments for neurodegenerative diseases (Nochi, Asakawa, & Sato, 1995).

Mecanismo De Acción

Target of Action

The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission.

Mode of Action

The compound interacts with its target, AChE, by binding to its active site and inhibiting its activity . This prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The enhanced cholinergic transmission can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission. This can have various downstream effects, including increased muscle contraction, enhanced memory and learning, and changes in heart rate, among others.

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to increased acetylcholine levels . At the cellular level, this can result in enhanced cholinergic transmission, affecting various physiological processes. For example, in the context of neurodegenerative diseases like Alzheimer’s, enhancing cholinergic transmission could potentially improve cognitive function .

Propiedades

IUPAC Name |

2-[8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3/c1-25-20-19(21(30)26(2)22(25)31)28(13-17(23)29)18(24-20)14-27-10-8-16(9-11-27)12-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H2,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASPPNWMJMUOQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Azaspiro[3.4]octan-8-yl)methanol hydrochloride](/img/structure/B2919305.png)

![4-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2919309.png)

![trans-2-[(4-Methylpyridin-3-yl)amino]cyclohexan-1-ol](/img/structure/B2919314.png)

![1-(4-Benzylpiperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2919318.png)

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2919319.png)